N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide
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Overview
Description
N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide is a complex organic compound that features a chromen-4-one core structure substituted with dimethoxyphenyl and dimethoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide typically involves multi-step organic reactionsFor example, Suzuki-Miyaura coupling is often employed to form carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the amide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism by which N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group and is known for its biological activity as a monoamine oxidase inhibitor.
N-(2-fluorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine: Another compound with similar structural features, used in neuroscience research.
Uniqueness
N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups and the chromen-4-one core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H23NO7 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C26H23NO7/c1-30-20-10-8-15(12-24(20)33-4)23-14-18(28)17-13-16(9-11-19(17)34-23)27-26(29)25-21(31-2)6-5-7-22(25)32-3/h5-14H,1-4H3,(H,27,29) |
InChI Key |
AKLJPHYKNFEQAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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